![molecular formula C15H11FO4 B1440919 3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid CAS No. 1261915-45-0](/img/structure/B1440919.png)
3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid
Overview
Description
3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid is a chemical compound with the molecular formula C15H11FO4 . It has a molecular weight of 274.25 . The compound is also known by its IUPAC name, 2’-fluoro-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid is 1S/C15H11FO4/c1-20-15(19)11-5-6-12(13(16)8-11)9-3-2-4-10(7-9)14(17)18/h2-8H,1H3,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid include a molecular weight of 274.25 . The compound’s InChI key is YTSVKVNTVUOEML-UHFFFAOYSA-N .Scientific Research Applications
Alzheimer’s Disease Research
This compound has shown potential in the synthesis of esters with ligustrazine moiety, which are being explored for the treatment of Alzheimer’s disease . The fluoride substituent enables nucleophilic aromatic substitution, which is a key reaction in creating these esters.
Material Science
In material science, the compound’s reactivity, particularly the carboxylic group, is of interest for creating new materials. Its molecular properties suggest potential applications in developing novel polymers or coatings that require specific molecular interactions .
Pharmaceuticals
The compound is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results . Its purity and stability make it suitable for creating precise formulations and conducting reliable pharmacological studies.
Organic Synthesis
As a building block in organic synthesis, this compound’s benzoic acid moiety and fluorine substituent make it a versatile reagent. It can be used to introduce fluorine into other molecules or to create complex organic structures through various synthetic pathways .
Analytical Chemistry
In analytical chemistry, the compound can serve as a standard for calibrating instruments or as a reagent in developing new analytical methods. Its distinct molecular signature allows for precise measurements and identification in complex mixtures .
Biochemistry
The compound’s interactions with biological molecules are of interest in biochemistry. It could be used to study enzyme-substrate interactions or to develop assays for detecting specific biochemical reactions .
properties
IUPAC Name |
3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)11-5-6-12(13(16)8-11)9-3-2-4-10(7-9)14(17)18/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSVKVNTVUOEML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683356 | |
Record name | 2'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-4-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261915-45-0 | |
Record name | 2'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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